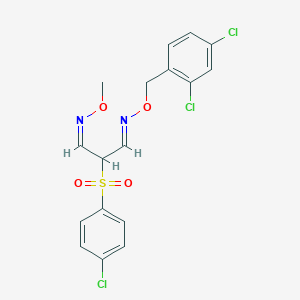
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene is a useful research compound. Its molecular formula is C17H15Cl3N2O4S and its molecular weight is 449.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Sulfonamide group : Enhances its biological activity.
- Dioxane moiety : Contributes to its stability and solubility.
- Chlorinated phenyl groups : Implicated in its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It is hypothesized to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Cell Cycle Disruption : Preliminary studies suggest that it may interfere with the cell cycle, leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Study 1 : A recent investigation demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including SW480 and HCT116. The IC50 values were reported as 2 µM and 0.12 µM respectively .
- Study 2 : In vivo studies using xenograft models revealed that the compound reduced tumor growth significantly compared to controls. Histological analysis indicated a decrease in Ki67 expression, a marker for cell proliferation .
Antimicrobial Properties
The compound's antimicrobial activity has also been assessed:
- A series of derivatives were synthesized and tested against various bacterial strains. Notably, compounds with similar sulfonamide structures exhibited promising antibacterial activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | SW480 | 2 | |
| Anticancer | HCT116 | 0.12 | |
| Antimicrobial | E. coli | 5 | |
| Antimicrobial | S. aureus | 4 |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound shows significant biological activity, it also possesses potential toxicity concerns:
- Skin Irritation : The sulfonamide group can cause skin irritation upon contact.
- Cytotoxicity : High concentrations may lead to cytotoxic effects on non-target cells.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]-N'-methoxypropane-1,3-diimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4S/c1-25-21-9-16(27(23,24)15-6-4-13(18)5-7-15)10-22-26-11-12-2-3-14(19)8-17(12)20/h2-10,16H,11H2,1H3/b21-9-,22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMUANOWZKVRH-CHQRTDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














